molecular formula C6H13NO B1298673 N-Methyl-L-prolinol CAS No. 34381-71-0

N-Methyl-L-prolinol

Cat. No. B1298673
CAS RN: 34381-71-0
M. Wt: 115.17 g/mol
InChI Key: VCOJPHPOVDIRJK-LURJTMIESA-N
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Description

N-Methyl-L-prolinol is a derivative of the amino acid proline and is a compound of interest in the field of organic chemistry due to its potential use as a catalyst and in the synthesis of complex organic molecules. While the provided papers do not directly discuss N-Methyl-L-prolinol, they do provide insights into related compounds and their synthesis, which can be informative for understanding the broader context of N-Methyl-L-prolinol's chemistry.

Synthesis Analysis

The synthesis of complex bicyclic and tetracyclic structures related to N-Methyl-L-prolinol involves several key steps. For instance, the synthesis of N-methylwelwitindolinone C isothiocyanate scaffold relies on an indolyne cyclization to construct the [4.3.1]-bicyclic ring system, followed by oxidation with excellent diastereoselectivity . Similarly, the total synthesis of N-methylwelwitindolinone D isonitrile includes a Lewis acid-mediated alkylative coupling and a palladium-catalyzed enolate arylation reaction . Another approach to the tetracyclic core of N-methylwelwitindolinone C isothiocyanate features a convergent coupling and an intramolecular palladium-catalyzed cyclization . These methods highlight the complexity and precision required in synthesizing such intricate molecular structures.

Molecular Structure Analysis

The molecular structure of compounds related to N-Methyl-L-prolinol is characterized by complex ring systems and stereocenters. For example, the oxindole 2, related to the synthesis of N-methylwelwitindolinone C isothiocyanate, has a [4.3.1]-bicyclic ring system whose structure was confirmed by X-ray crystallographic analysis . These structures often require careful analysis to determine their exact configuration and how they might influence the compound's reactivity and physical properties.

Chemical Reactions Analysis

The chemical reactions involving compounds similar to N-Methyl-L-prolinol demonstrate the versatility of these molecules in organic synthesis. N-Benzyl-L-prolinol, for instance, has been used as an efficient catalyst for the enantioselective addition of dialkylzinc reagents to N-(diphenylphosphinoyl)imines, leading to high enantioselectivities . L-prolinol itself has been used as a catalyst for the asymmetric Michael addition of cyclohexanone to nitroolefins, yielding products with high diastereoselectivities and enantioselectivities . These reactions showcase the potential of prolinol derivatives in catalyzing stereoselective transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of prolinol derivatives are influenced by their molecular structure. For example, the synthesis of non-cross-linked polystyrene supported L-prolinol involves multiple steps, and the intermediates and final product are characterized by various spectroscopic techniques to confirm their structure . Optically active phthalocyanines substituted with L-prolinol units have been synthesized, with solubility properties varying depending on the substituents and the presence of ionic groups . These properties are crucial for the practical application of these compounds in synthesis and catalysis.

Scientific Research Applications

Chiroptical Properties

N-Methyl-L-prolinol and its derivatives have been studied for their chiroptical properties. For example, L-2-methylpyrrolidine and L-prolinol, along with their N-methylated derivatives, exhibit interesting Cotton effects (CE) in their Circular Dichroism (CD) spectra. These properties are influenced by the chirality of the pyrrolidine ring and its contributions to the observed CEs (Ringdahl, Pereira, & Craig, 1981).

Synthesis of Nucleotide Analogues

N-Methyl-L-prolinol has been utilized in synthesizing nucleotide analogues. For instance, it served as a starting material for creating prolinol-based nucleoside phosphonic acids. These compounds were synthesized with N-phosphonomethyl moiety attached to the prolinol ring nitrogen atom. Despite being tested for cytotoxic and antiviral properties, these nucleotide analogues did not exhibit significant activity (Vaněk et al., 2008).

Applications in Nonlinear Optics

N-Methyl-L-prolinol derivatives have also been explored in the field of nonlinear optics. For example, N-(4-nitrophenyl)-(L)-prolinol (NPP) has been investigated for its higher second-harmonic efficiency in powder form, which is linked to its optimized crystalline structure. This property is attributed to the chiral and hydrogen-bonding character of the prolinol electron-donating group, influencing the quadratic phase-matched nonlinear interactions in the crystal structure (Zyss, Nicoud, & Coquillay, 1984).

Catalysis in Organic Synthesis

N-Methyl-L-prolinol has been employed as a catalyst in various organic reactions. One example is its use as a highly enantioselective catalyst for the Michael addition of cyclohexanone to nitroolefins. This process afforded high diastereoselectivities and enantioselectivities, highlighting the versatility of L-prolinol as an organocatalyst (Chua, Tan, Zeng, & Zhong, 2009).

Safety and Hazards

N-Methyl-L-prolinol is considered hazardous. It is combustible and may cause respiratory irritation, skin irritation, and serious eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

[(2S)-1-methylpyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7-4-2-3-6(7)5-8/h6,8H,2-5H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOJPHPOVDIRJK-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901295001
Record name (2S)-1-Methyl-2-pyrrolidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901295001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-L-prolinol

CAS RN

34381-71-0
Record name (2S)-1-Methyl-2-pyrrolidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34381-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-1-Methyl-2-pyrrolidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901295001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-methylpyrrolidine-2-methanol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.241
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of N-Methyl-L-prolinol in the synthesis of surfactants, and how does the resulting surfactant structure influence its properties?

A: N-Methyl-L-prolinol serves as a chiral starting material in the synthesis of (2S)-2-(hydroxymethyl)-1-methyl-1-alkyl pyrrolidinium bromides (L-CnPB) surfactants. [] Researchers synthesized these surfactants by reacting N-Methyl-L-prolinol with various long-chain alkyl bromides. [] The incorporation of the N-Methyl-L-prolinol moiety introduces chirality into the surfactant structure. This chirality significantly impacts the surfactant's aggregation behavior, critical micelle concentration (CMC), and surface tension compared to non-chiral counterparts like CnTAB and CnMP. []

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